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Compound of Interest

Compound Name: XST-14

Cat. No.: B15607131 Get Quote

Disclaimer: The information provided in this document is for research and informational

purposes only. The initial user query referenced "XST-14," for which no relevant scientific

literature was found. Based on the available evidence, it is highly probable that this was a

typographical error for "ST14" (Suppression of Tumorigenicity 14), which is the focus of this

whitepaper.

Abstract
Suppression of Tumorigenicity 14 (ST14), also known as Matriptase, is a type II

transmembrane serine protease that exhibits a complex and often contradictory role in the

progression of cancer. Its impact on cancer cell proliferation, migration, and invasion appears

to be highly context-dependent, varying significantly with the cancer type and the tumor

microenvironment. In certain malignancies, such as breast cancer, ST14 has been

demonstrated to act as a tumor suppressor, inhibiting cell cycle progression. Conversely, in

other cancers, including ovarian and colorectal cancer, ST14 is associated with a more

aggressive phenotype, promoting invasion and metastasis. This technical guide provides an in-

depth analysis of the multifaceted functions of ST14 in cancer, detailing the molecular

pathways it modulates, summarizing key quantitative data from preclinical studies, and

outlining the experimental protocols used to elucidate its effects. This document is intended for

researchers, scientists, and professionals in the field of drug development who are

investigating novel therapeutic targets in oncology.
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The progression of cancer is a complex process involving the dysregulation of multiple cellular

signaling pathways that control cell growth, proliferation, and invasion. The serine protease

ST14 has emerged as a significant modulator of these processes, though its precise role

remains a subject of intensive research. In some cellular contexts, ST14 expression is

downregulated in advanced tumors, and its re-expression can inhibit cancer cell growth. In

other contexts, elevated ST14 activity is linked to poor prognosis and increased metastatic

potential. This whitepaper will explore this dual functionality of ST14, presenting the current

understanding of its molecular mechanisms and providing a resource for researchers in the

field.

The Tumor-Suppressive Role of ST14
In specific cancer types, most notably in certain subtypes of breast cancer, ST14 has been

shown to inhibit cell proliferation. This suppressive effect is primarily mediated through its

influence on the cell cycle.

The ST14-p27-Cyclin E/CDK2 Signaling Pathway
Research indicates that ST14 can inhibit the transition of cells from the G1 to the S phase of

the cell cycle.[1][2] This is achieved through the upregulation of the cyclin-dependent kinase

inhibitor p27Kip1.[1] p27, in turn, binds to and inhibits the activity of the Cyclin E-CDK2

complex, a key driver of G1/S phase transition. The inhibition of Cyclin E-CDK2 prevents the

phosphorylation of target proteins required for DNA replication, thereby arresting cell

proliferation.[1][2]

Regulation of ST14 by miR-27b
The expression of ST14 is, in part, post-transcriptionally regulated by microRNA-27b (miR-

27b).[1][2] In highly invasive breast cancer cell lines, miR-27b expression is often elevated,

while ST14 expression is correspondingly low.[1] Mechanistic studies have shown that miR-27b

can directly bind to the 3'-untranslated region (3'-UTR) of ST14 mRNA, leading to its

degradation or translational repression.[1][2] This inverse relationship between miR-27b and

ST14 suggests that the upregulation of miR-27b in some cancers may contribute to the

downregulation of the tumor-suppressive functions of ST14.[1]

The Tumor-Promoting Role of ST14
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In contrast to its suppressive role in some cancers, ST14 has been implicated in promoting

invasion and metastasis in other malignancies, such as ovarian and colorectal cancer.[3][4][5]

This pro-tumorigenic activity is linked to its enzymatic function as a protease in the tumor

microenvironment.

Activation of Pro-Tumorigenic Factors
ST14 can proteolytically cleave and activate a number of precursor proteins, converting them

into their active forms which can then drive cancer progression. Two key substrates of ST14 in

this context are hepatocyte growth factor (HGF) and urokinase-type plasminogen activator

(uPA).[4]

Hepatocyte Growth Factor (HGF): The activation of pro-HGF to HGF by ST14 leads to the

stimulation of the c-Met receptor tyrosine kinase signaling pathway. This pathway is known to

promote cell proliferation, motility, and invasion.

Urokinase-type Plasminogen Activator (uPA): ST14 can activate pro-uPA to uPA. uPA, in

turn, converts plasminogen to plasmin, a broad-spectrum protease that can degrade

components of the extracellular matrix (ECM). This degradation of the ECM is a critical step

in enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[4]

The activation of these factors by ST14 can create a proteolytic cascade in the tumor

microenvironment that facilitates cancer cell invasion and dissemination.

Quantitative Data on the Effects of ST14
The following tables summarize key quantitative findings from studies investigating the role of

ST14 in cancer.
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Parameter Cell Line Condition Result

Fold

Change/Per

centage

Reference

Cell Invasion

RKO

(colorectal

cancer)

ST14

Overexpressi

on

Increased

number of

invasive cells

~1.98-fold

increase
[4]

Control
32.6 ± 4.1

cells/field
[4]

ST14

Overexpressi

on

64.5 ± 7.3

cells/field
[4]

Cell

Proliferation

CAOV3,

SKOV3

(ovarian

cancer)

ST14

Knockdown

Inhibition of

proliferation

Data not

specified
[3]

Cell Migration

CAOV3,

SKOV3

(ovarian

cancer)

ST14

Knockdown

Inhibition of

migration

Data not

specified
[3]

Cell Invasion

CAOV3,

SKOV3

(ovarian

cancer)

ST14

Knockdown

Inhibition of

invasion

Data not

specified
[3]
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Parameter Tissue Type Comparison Result Significance Reference

ST14 mRNA

Expression

Ovarian

Cancer vs.

Normal

Ovarian

Tissue

TCGA and

GTEx

databases

Higher

expression in

cancer tissue

P < 0.05 [3]

ST14 Protein

Expression

Ovarian

Cancer vs.

Normal

Ovarian

Epithelial

Tissue

Immunohisto

chemistry

Higher

positive

expression

rate in cancer

93.4% vs.

21.4% (P <

0.001)

[3]

Higher high

expression

rate in cancer

73.6% vs.

14.3% (P <

0.001)

[3]

ST14

Expression

Breast

Cancer vs.

Normal

Breast Tissue

QPCR

Higher

expression in

normal tissue

P < 0.01 [1][6][7]

miR-27b

Expression

Breast

Cancer vs.

Normal

Breast Tissue

QPCR

Higher

expression in

cancer tissue

P = 0.06

(overall), P <

0.01 (IDC vs.

normal)

[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in this whitepaper are provided below.

Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.
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Materials:

96-well plates

Cancer cell lines of interest

Complete culture medium

MTT solution (5 mg/mL in PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

After incubation, treat the cells with the desired concentrations of test compounds or

introduce genetic modifications (e.g., ST14 overexpression or knockdown). Include untreated

control wells.

Incubate for the desired period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

After the incubation, carefully remove the medium from the wells.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the control.
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Cell Migration and Invasion Assay (Transwell Assay)
The Transwell assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

24-well Transwell plates (8 µm pore size)

Matrigel (for invasion assay)

Serum-free medium

Complete medium (with FBS as a chemoattractant)

Cotton swabs

Methanol

Crystal violet stain

Protocol:

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the

upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 2-4

hours to allow for gelling.

For Migration Assay: No Matrigel coating is required.

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the

insert with a cotton swab.
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Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol

for 10 minutes.

Stain the cells with 0.5% crystal violet for 20 minutes.

Gently wash the inserts with water.

Allow the inserts to air dry.

Count the stained cells in several random microscopic fields. The number of

migrated/invaded cells is an indicator of the migratory/invasive potential.

Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a simple method to study directional cell migration in vitro.

Materials:

6-well or 12-well plates

Cancer cell lines of interest

Complete culture medium

200 µL pipette tip

Microscope with a camera

Protocol:

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

Gently wash the wells with PBS to remove any detached cells.

Replace the PBS with fresh complete culture medium.

Capture images of the scratch at 0 hours.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator.

Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

The rate of wound closure can be quantified by measuring the area of the scratch at different

time points using image analysis software (e.g., ImageJ).
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Caption: ST14 Tumor-Suppressive Signaling Pathway.
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Caption: ST14 Tumor-Promoting Signaling Pathway.

Experimental Workflows
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Caption: MTT Assay Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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